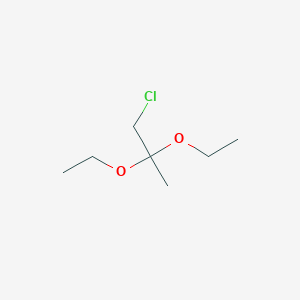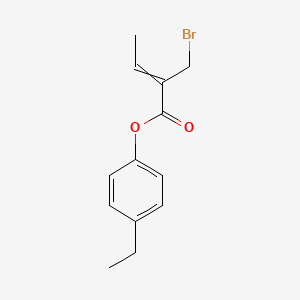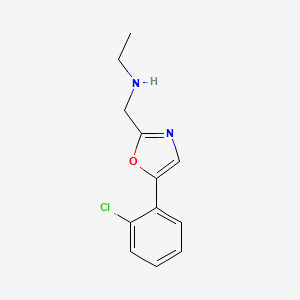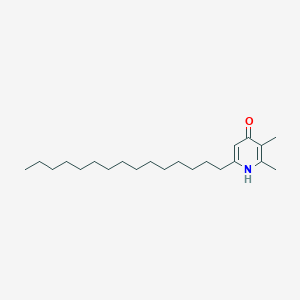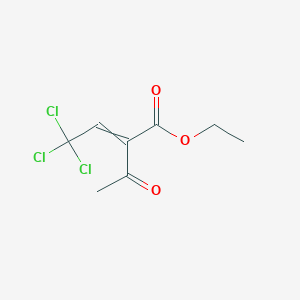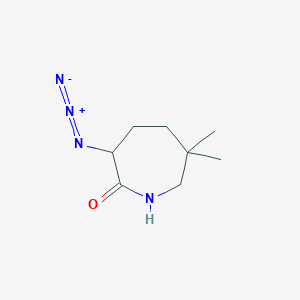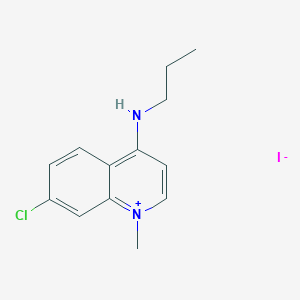
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide is a quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichloroquinoline.
Nucleophilic Substitution: 4,7-dichloroquinoline undergoes nucleophilic aromatic substitution with propylamine to form 7-chloro-4-(propylamino)quinoline.
Quaternization: The resulting compound is then quaternized with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: The compound can undergo further nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimalarial and antiviral activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to its biological effects.
Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.
類似化合物との比較
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline: Used in the synthesis of antimalarial drugs like chloroquine.
Uniqueness
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quaternary ammonium group enhances its solubility and reactivity compared to other quinoline derivatives.
特性
CAS番号 |
64618-59-3 |
|---|---|
分子式 |
C13H16ClIN2 |
分子量 |
362.64 g/mol |
IUPAC名 |
7-chloro-1-methyl-N-propylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C13H15ClN2.HI/c1-3-7-15-12-6-8-16(2)13-9-10(14)4-5-11(12)13;/h4-6,8-9H,3,7H2,1-2H3;1H |
InChIキー |
SFHAOKRSIKJKCR-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=C2C=CC(=CC2=[N+](C=C1)C)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


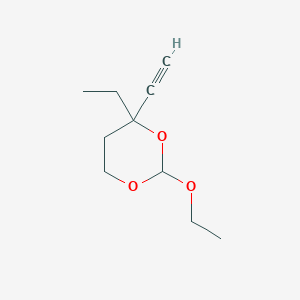

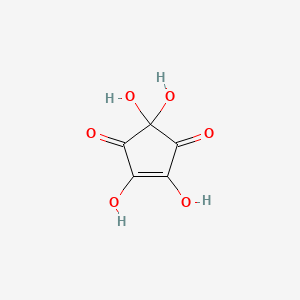
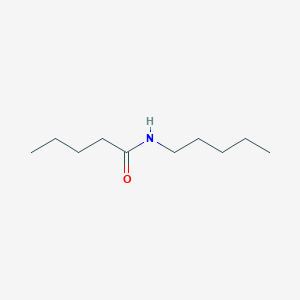
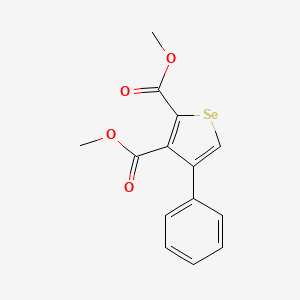
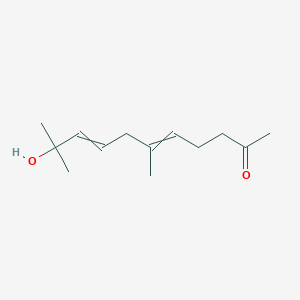
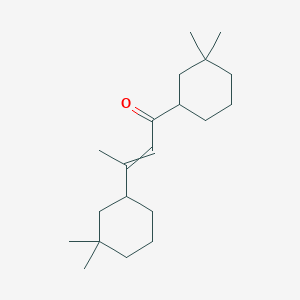
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
